molecular formula C12H20F3N3O B11736730 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine

Cat. No.: B11736730
M. Wt: 279.30 g/mol
InChI Key: LTBBJBFXDXTMBK-UHFFFAOYSA-N
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Description

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a propan-2-yloxypropylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine typically involves multiple steps, starting from commercially available precursorsThe final step involves the alkylation of the pyrazole ring with 3-(propan-2-yloxy)propylamine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the lithiation and electrophilic trapping steps, as well as the development of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

What sets {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine apart from similar compounds is its unique combination of a trifluoromethyl-substituted pyrazole ring and a propan-2-yloxypropylamine side chain. This structural arrangement imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H20F3N3O

Molecular Weight

279.30 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C12H20F3N3O/c1-9(2)19-6-4-5-16-7-10-8-17-18(3)11(10)12(13,14)15/h8-9,16H,4-7H2,1-3H3

InChI Key

LTBBJBFXDXTMBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNCC1=C(N(N=C1)C)C(F)(F)F

Origin of Product

United States

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